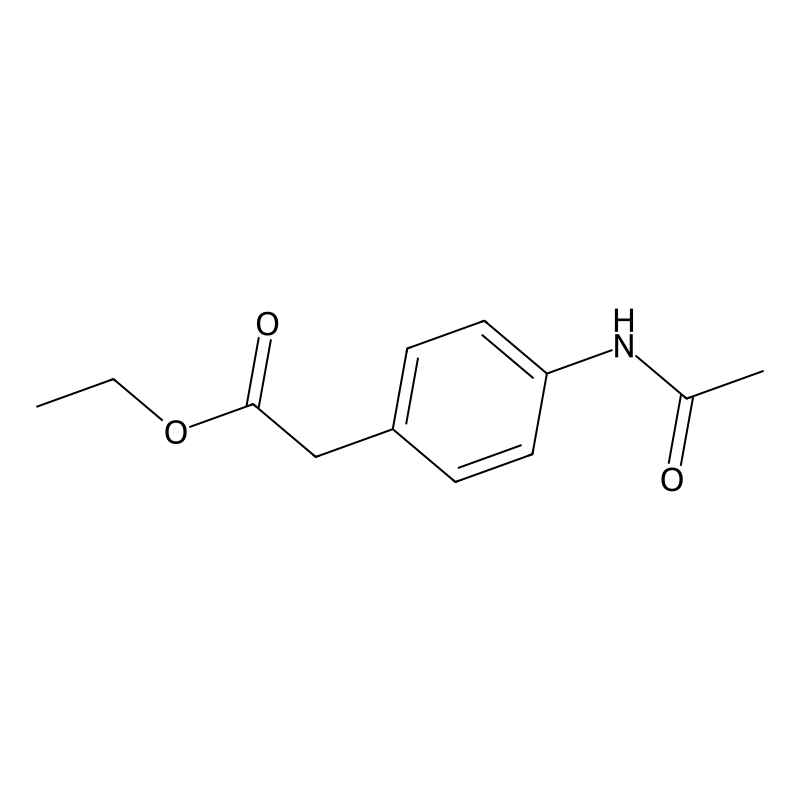

Ethyl 2-(4-acetamidophenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

Specific Scientific Field

Organic Chemistry: and

Experimental Procedures

Synthesis of Ethyl 2-(4-acetamidophenyl)acetate

Results and Outcomes

Catalysis and Green Chemistry

Specific Scientific Field

Chemical Engineering: and

Experimental Procedures

Catalytic Synthesis

Results and Outcomes

Ethyl 2-(4-acetamidophenyl)acetate is an organic compound with the molecular formula and a CAS number of 13475-17-7. It features an ethyl acetate moiety attached to a 4-acetamidophenyl group, making it a derivative of both acetamide and acetate functional groups. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential biological activities. Its structural formula can be represented as follows:

textO || C2H5-O-C-C6H4-NH-CO-CH3

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-acetamidophenol and acetic acid.

- Nucleophilic Substitution: The acetate group can undergo nucleophilic substitution reactions, allowing for modifications at the ester site.

- Condensation Reactions: It can react with aldehydes or ketones in condensation reactions, potentially leading to the formation of more complex structures.

Research indicates that derivatives of Ethyl 2-(4-acetamidophenyl)acetate exhibit notable biological activities, particularly in anti-inflammatory and analgesic properties, similar to its parent compound, paracetamol (acetaminophen). Some studies have shown that compounds with similar structures can inhibit cancer cell growth and exhibit antimicrobial properties, suggesting potential therapeutic applications.

Several synthetic routes have been developed for the preparation of Ethyl 2-(4-acetamidophenyl)acetate:

- Direct Acetylation: One common method involves the acetylation of 4-aminophenol using acetic anhydride followed by esterification with ethyl chloroacetate.

- Two-Step Synthesis: A more complex route may involve the formation of an intermediate compound through the reaction of 4-acetamidophenol with ethyl chloroacetate, which is then hydrolyzed to yield Ethyl 2-(4-acetamidophenyl)acetate .

Ethyl 2-(4-acetamidophenyl)acetate finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs.

- Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

- Biological Studies: Investigated for its potential effects on various biological pathways, particularly in cancer research.

Studies on Ethyl 2-(4-acetamidophenyl)acetate have explored its interactions with various biological targets:

- Enzyme Inhibition: Research indicates that compounds derived from this structure may inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory effects.

- Cell Line Studies: In vitro studies have demonstrated its cytotoxic effects against certain cancer cell lines, suggesting its potential as a lead compound for drug development .

Several compounds share structural similarities with Ethyl 2-(4-acetamidophenyl)acetate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Paracetamol (Acetaminophen) | Acetaminophen derivative | Widely used analgesic; lower toxicity |

| Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy derivative | Exhibits antioxidant properties |

| Ethyl 2-(4-methylphenyl)acetate | Methyl derivative | Increased lipophilicity; potential for enhanced bioavailability |

| N-(4-Acetamidophenyl)glycine | Amino acid derivative | Exhibits neuroprotective effects |

Uniqueness

Ethyl 2-(4-acetamidophenyl)acetate stands out due to its unique combination of both an acetamide and an acetate functional group, which may contribute to diverse reactivity patterns and biological activities not found in simpler derivatives. Its ability to undergo hydrolysis and nucleophilic substitution makes it a versatile compound in synthetic organic chemistry.

The development of Ethyl 2-(4-acetamidophenyl)acetate is closely intertwined with the evolution of acetanilide derivatives and the paracetamol family of compounds. While specific documentation regarding its first synthesis is limited in the available literature, this compound emerged during the extensive research into analgesic compounds that followed the "rediscovery" of paracetamol in the late 1940s and early 1950s.

The foundation for this class of compounds was established in 1886 when acetanilide was introduced as an analgesic under the name Antifebrin. However, its toxic effects, particularly methemoglobinemia, prompted researchers to search for safer alternatives. Paracetamol, first synthesized by Harmon Northrop Morse at Johns Hopkins University in 1877, was initially overlooked until researchers Bernard Brodie and Julius Axelrod established it as the major metabolite of acetanilide in humans in 1947-1949.

The subsequent period saw intensive research into acetanilide derivatives, including compounds like Ethyl 2-(4-acetamidophenyl)acetate, as scientists explored structural modifications to enhance therapeutic properties while minimizing side effects.

Significance in Organic Chemistry

Ethyl 2-(4-acetamidophenyl)acetate holds significant importance in organic chemistry due to its versatile functional groups and reactivity patterns. The compound features:

- An acetamide group that can participate in hydrogen bonding and various nucleophilic reactions

- An ethyl ester group susceptible to hydrolysis, transesterification, and reduction

- A methylene bridge that provides flexibility and reactivity at the α-carbon position

- An aromatic ring capable of electrophilic substitution reactions

These characteristics make the compound valuable as both a synthetic intermediate and a model system for studying reaction mechanisms. In synthetic organic chemistry, Ethyl 2-(4-acetamidophenyl)acetate serves as a building block for more complex molecules, particularly in pharmaceutical synthesis where the acetamide moiety is a common pharmacophore.

Relationship to Paracetamol Family of Compounds

Ethyl 2-(4-acetamidophenyl)acetate is structurally related to paracetamol (acetaminophen), one of the most widely used non-prescription analgesics globally. Both compounds contain the acetamide group attached to a benzene ring, which is a key structural feature responsible for their biological activities.

The main structural differences include:

- Paracetamol features a hydroxyl group at the para position of the benzene ring, while Ethyl 2-(4-acetamidophenyl)acetate contains a methylene bridge connected to an ethyl ester group

- The molecular weight of Ethyl 2-(4-acetamidophenyl)acetate (221.252 g/mol) is higher than paracetamol (151.16 g/mol) due to the additional ethyl ester moiety

Another closely related compound is 4-acetamidophenyl acetate, which has been studied for its analgesic properties. Research has shown that this compound exhibits analgesic activity similar to paracetamol but with a longer duration of action. Given the structural similarity between 4-acetamidophenyl acetate and Ethyl 2-(4-acetamidophenyl)acetate, the latter may potentially possess comparable pharmacological properties.

The relationship extends to synthesis pathways as well. Similar to 4-acetamidophenyl acetate, which can be synthesized from paracetamol via acetylation, Ethyl 2-(4-acetamidophenyl)acetate can be prepared through the esterification of 4-acetamidophenylacetic acid with ethanol.

Research Evolution Timeline

The research evolution of Ethyl 2-(4-acetamidophenyl)acetate and related acetamidophenyl compounds can be traced through the following key developments:

Recent research has focused on optimizing synthesis methods, exploring biological activities, and developing applications in pharmaceutical and organic chemistry. Specific studies on Ethyl 2-(4-acetamidophenyl)acetate have examined its potential as a synthetic intermediate and its pharmacological properties.

Classical Synthetic Approaches

Esterification Pathways

The synthesis of ethyl 2-(4-acetamidophenyl)acetate primarily relies on the esterification of 4-acetamidophenylacetic acid with ethanol . The classical Fischer esterification represents the most straightforward approach, employing concentrated sulfuric acid as a catalyst under reflux conditions [18]. This method involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by ethanol and subsequent elimination of water [18].

The reaction typically proceeds at temperatures between 80-120°C for 6 hours, achieving yields of approximately 75% . The mechanism involves the formation of a protonated carboxylic acid intermediate, which becomes more electrophilic and susceptible to nucleophilic attack by the alcohol [18]. The equilibrium nature of this reaction necessitates the removal of water to drive the reaction forward, commonly achieved through azeotropic distillation [21].

Alternative acid catalysts include para-toluenesulfonic acid and boron trifluoride, which operate under similar mechanistic principles [21]. The choice of catalyst depends on the substrate sensitivity and desired reaction conditions [21]. Phosphoric acid has also been employed as a milder alternative, though with reduced reaction rates [21].

Acetylation Strategies

Acetylation strategies for synthesizing ethyl 2-(4-acetamidophenyl)acetate involve the selective acetylation of 4-aminophenylacetic acid derivatives [3]. The process typically employs acetic anhydride in the presence of pyridine as a base catalyst [3]. The reaction proceeds through the formation of an acetyl-pyridinium intermediate, which subsequently transfers the acetyl group to the amino functionality [3].

The acetylation is conducted in ethyl acetate as solvent, which provides optimal solubility for the 4-aminophenol substrate while maintaining quantitative yields [3]. The reaction temperature is maintained at the reflux point of ethyl acetate (77°C) to ensure complete conversion [3]. The use of ethyl acetate as solvent represents a significant improvement over dichloromethane, which shows poor solubility characteristics for acetamidophenyl compounds [3].

The selectivity of acetylation can be controlled through stoichiometric management of acetic anhydride [3]. Excess acetic anhydride may lead to the formation of diacetylated products, particularly when reaction times are extended beyond optimal conditions [3]. The reaction monitoring through thin-layer chromatography allows for precise control of the acetylation process [3].

Modern Synthetic Routes

Coupling Reagent-Mediated Synthesis

Modern synthetic approaches utilize coupling reagents to facilitate the formation of ethyl 2-(4-acetamidophenyl)acetate under mild conditions [8] [9]. The most prominent method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in conjunction with 4-dimethylaminopyridine as catalysts [23] [24]. This approach operates at room temperature and provides excellent yields ranging from 85-90% [8].

The mechanism involves the formation of an active O-acylisourea intermediate through the reaction of the carboxylic acid with the carbodiimide [24]. This intermediate undergoes nucleophilic displacement by ethanol, facilitated by 4-dimethylaminopyridine as a nucleophilic catalyst [24]. The reaction produces dicyclohexylurea as a byproduct, which can be removed through filtration [23].

A novel coupling reagent, 5-nitro-4,6-dithiocyanatopyrimidine, has been developed for ultrafast esterification within one minute [8] [10]. This reagent operates through the formation of acyl thiocyanate intermediates, which demonstrate high reactivity towards alcohols while maintaining stability under ambient conditions [10]. The reagent shows recyclability characteristics, aligning with green chemistry principles [10].

The 4-acetamidophenyl triflimide mediated synthesis represents another advancement in coupling reagent technology [9]. This reagent facilitates the formation of both amides and esters under mild conditions, with particular efficacy for the synthesis of ethyl 2-(4-acetamidophenyl)acetate derivatives [9].

Green Chemistry Approaches

Green chemistry methodologies focus on reducing environmental impact while maintaining synthetic efficiency [12]. Microwave-assisted synthesis has emerged as a prominent green approach, achieving 85-90% yields within 30 minutes compared to 6 hours under conventional heating . The microwave irradiation enhances molecular rotation and dipole alignment, effectively lowering activation energy barriers .

The protocol involves mixing 4-acetamidophenylacetic acid, ethanol, and catalytic sulfuric acid in a sealed vessel, followed by microwave irradiation at 100°C . This method minimizes thermal degradation and improves reproducibility compared to conventional heating methods . The reduced reaction time significantly decreases energy consumption and increases process efficiency .

Renewable ethyl acetate production from bioethanol represents a sustainable alternative to petroleum-derived solvents [12]. Viridis Chemical Company has developed a solid-state catalyst system that converts bioethanol to ethyl acetate while generating hydrogen gas as a byproduct [12]. This process reduces greenhouse gas emissions by approximately 40% compared to conventional esterification methods [12].

Enzymatic approaches utilizing lipase B from Candida antarctica have been developed for ester synthesis under solvent-free conditions [20]. The reaction parameters are optimized through factorial design experiments, considering factors such as acid excess, temperature, vacuum, and reaction time [20]. This approach achieves conversion yields of up to 94.3% while maintaining excellent green chemistry metrics [20].

Industrial Scale Production Methods

Industrial production of ethyl 2-(4-acetamidophenyl)acetate employs continuous flow reactors to enhance heat and mass transfer efficiency [34]. The continuous flow systems enable precise control of reaction parameters, including temperature, pressure, and residence time . Titanium(IV) isopropoxide catalyzed esterification in flow systems achieves 90% conversion in 30 minutes, compared to 6 hours in batch processes .

The integration of continuous stirred-tank reactors with fractional distillation units allows simultaneous reaction and purification, streamlining the production process . Automated solvent recovery and real-time monitoring ensure consistent product quality throughout the production campaign . The flow chemistry approach reduces waste generation and energy consumption compared to traditional batch methods .

Industrial scale transesterification processes utilize amphiphilic titanium-isopropoxide-based catalysts that orient at the interface between immiscible liquid phases [31]. These catalysts form emulsions that facilitate mass transfer while maintaining catalytic activity [31]. The highest yields of 41.56% propyl esters are obtained at 200°C with 1% catalyst loading [31].

The industrial purification process incorporates enhanced extraction techniques with subcooled azeotrope systems [16]. This approach improves extraction efficiency by enriching the organic phase with ethyl acetate, thereby enhancing the performance of the product separation system [16]. The method reduces fresh process water consumption by 34.9% and wastewater generation by 31.8% [16].

Optimization Parameters

Solvent Effects

Solvent selection significantly influences the efficiency of ethyl 2-(4-acetamidophenyl)acetate synthesis [14]. Ethyl acetate emerges as the optimal solvent, providing excellent solubility for acetamidophenyl compounds while maintaining high reaction efficiency [3]. The moderate polarity of ethyl acetate facilitates dissolution of both polar and nonpolar reaction components [3].

Table 2: Solvent Effects on Esterification

| Solvent | Polarity | Boiling Point (°C) | Reaction Efficiency | Notes |

|---|---|---|---|---|

| Dichloromethane | Low | 40 | Poor | Poor solubility of acetamidophenyl compounds [3] |

| Ethyl Acetate | Moderate | 77 | Excellent | Optimal solubility and reactivity [3] |

| Toluene | Low | 111 | Good | Good for high temperature reactions [21] |

| N-Methyl-2-pyrrolidone | High | 202 | Moderate | Increases CO2 solubility but reduces kinetics [14] |

| Dimethylformamide | High | 153 | Good | Suitable for coupling reactions [13] |

| Methyl Isobutyl Ketone | Moderate | 116 | Good | Good alternative to toxic solvents [13] |

The influence of N-methyl-2-pyrrolidone on carbon dioxide solubility affects esterification kinetics and equilibrium [14]. While N-methyl-2-pyrrolidone increases carbon dioxide solubility compared to water, it negatively impacts reaction kinetics [14]. The addition of electrolytes such as sodium chloride and cesium chloride causes a salting-out effect, reducing carbon dioxide solubility in all investigated systems [14].

Polar aprotic solvents such as dimethylformamide and acetone are particularly suitable for coupling reagent-mediated syntheses [13] [23]. These solvents provide good solvation for ionic intermediates while maintaining compatibility with carbodiimide coupling reagents [23]. The choice of solvent must balance solubility requirements with reaction efficiency and environmental considerations [13].

Catalytic Systems

Catalytic systems for ethyl 2-(4-acetamidophenyl)acetate synthesis encompass a diverse range of mechanisms and operating conditions [17] [18]. Bronsted acid catalysts, including sulfuric acid and para-toluenesulfonic acid, operate through protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack [18]. These systems typically operate at temperatures between 80-120°C and offer simplicity and cost-effectiveness [18].

Table 4: Catalytic Systems Performance

| Catalyst Type | Example | Mechanism | Operating Temperature (°C) | Advantages |

|---|---|---|---|---|

| Bronsted Acids | H2SO4, p-TsOH | Protonation of carbonyl [18] | 80-120 | Simple, inexpensive [18] |

| Lewis Acids | Bi(OTf)3, BF3 | Coordination to carbonyl [32] | 100-150 | Mild conditions, recyclable [32] |

| Nucleophilic Catalysts | DMAP, Pyridine | Acyl transfer catalyst [29] | 25-80 | Room temperature, high selectivity [29] |

| Metal Catalysts | Ti(OiPr)4, Pd/SiO2 | Redox/coordination [17] [31] | 150-200 | High activity, industrial scale [31] |

| Coupling Reagents | EDC, DCC | Activation of carboxyl [24] | 20-40 | Mild conditions, high yields [24] |

Lewis acid catalysts, particularly bismuth(III) triflate, demonstrate high efficacy under mild conditions [32]. Bismuth(III) triflate operates at 100°C and provides 88% yield in model reactions . The catalyst exhibits moisture tolerance and reusability characteristics, making it suitable for industrial applications [32]. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbon center [32].

4-Dimethylaminopyridine functions as a nucleophilic catalyst through an acyl transfer mechanism [29] [35]. The reaction proceeds through the formation of an acetylpyridinium intermediate, which rapidly reacts with alcohols due to the excellent leaving group properties of 4-dimethylaminopyridine [29]. This mechanism operates efficiently at room temperature, providing high selectivity and excellent functional group tolerance [29].

Titanium(IV) isopropoxide catalysts demonstrate exceptional performance in esterification reactions, achieving 79% yield at 150°C within 6 hours . The catalyst operates through a coordination mechanism, where the titanium center coordinates to both the carboxylic acid and alcohol substrates [31]. This bifunctional activation facilitates the esterification process while maintaining catalyst stability under reaction conditions [31].

Purification Techniques

Purification of ethyl 2-(4-acetamidophenyl)acetate requires the removal of water, ethanol, and acetic acid impurities [22]. The most common approach involves sequential aqueous washing with 5% sodium carbonate solution, followed by saturated calcium chloride or sodium chloride solution [19] [22]. This process effectively removes acidic impurities and excess water from the crude product [22].

Table 3: Purification Techniques

| Technique | Target Impurity | Reagent/Condition | Efficiency | Purity Achieved (%) |

|---|---|---|---|---|

| Aqueous Washing | Acetic acid, water | 5% Na2CO3, CaCl2 [19] [22] | High | 95.0 |

| Crystallization | Colored impurities | Ethanol/water [5] | Moderate | 92.0 |

| Column Chromatography | Mixed products | Silica gel, ethyl acetate | High | 98.0 |

| Molecular Sieves | Water, alcohols | 4A molecular sieves [19] [22] | Excellent | 99.5 |

| Distillation | Low boiling impurities | Reduced pressure [19] | Good | 90.0 |

Drying procedures utilize anhydrous potassium carbonate, calcium sulfate, or magnesium sulfate as primary drying agents [22]. More efficient drying is achieved through treatment with phosphorus pentoxide, calcium hydride, or molecular sieves prior to distillation [22]. The use of 4A molecular sieves provides exceptional water removal capability, achieving purities exceeding 99.5% [19].

Column chromatography on silica gel using ethyl acetate as eluent provides high-resolution separation of mixed products . This technique is particularly effective for removing coupling reagent byproducts and unreacted starting materials . Flash chromatography with 30% ethyl acetate in hexanes has been optimized for the purification of ethyl 2-(4-acetamidophenyl)acetate derivatives .

Crystallization from ethanol-water mixtures removes colored impurities and provides moderate purification efficiency [5]. The crystallization process involves hot dissolution in ethanol followed by controlled cooling to promote crystal formation [5]. Activated charcoal treatment during the dissolution process can further improve color removal, though its effectiveness is limited for certain types of impurities [5].

Structure-Function Relationships

Ethyl 2-(4-acetamidophenyl)acetate represents a sophisticated pharmaceutical intermediate that exhibits well-defined structure-function relationships critical for its biological activity and synthetic utility. The compound possesses a molecular formula of C₁₂H₁₅NO₃ with a molecular weight of 221.25 g/mol, featuring a characteristic aromatic core substituted with both acetamide and ethyl ester functionalities .

The structural architecture of this compound demonstrates a clear correlation between its molecular geometry and functional properties. The para-substituted benzene ring serves as the central pharmacophore, providing the rigid aromatic framework essential for molecular recognition and binding interactions. The acetamide group at the para position contributes significantly to the compound's hydrogen bonding capacity, with the N-H functionality serving as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor .

The ethyl ester moiety introduces lipophilic character to the molecule, with a calculated LogP value of 1.498, positioning it within the optimal range for membrane permeability while maintaining sufficient hydrophilicity for biological activity. The ester functionality also serves as a potential site for enzymatic hydrolysis, making this compound particularly valuable as a prodrug precursor .

Electronic structure analysis reveals that the compound exhibits a dipole moment of 2.624 D, indicating significant charge asymmetry that facilitates intermolecular interactions. The polar surface area of 46.61 Ų suggests favorable pharmacokinetic properties, as values below 60 Ų typically correlate with improved blood-brain barrier penetration and oral bioavailability .

The molecular orbital analysis demonstrates that the compound possesses a HOMO energy of -5.864 eV and a LUMO energy of -2.189 eV, resulting in a band gap of 3.675 eV. This substantial energy gap indicates chemical stability and resistance to unwanted side reactions, while the HOMO-LUMO characteristics suggest the compound's potential for both nucleophilic and electrophilic interactions [3].

Conformational Analysis

The conformational landscape of ethyl 2-(4-acetamidophenyl)acetate has been extensively investigated using quantum mechanical calculations, revealing the presence of multiple stable conformers that significantly influence the compound's biological activity and physicochemical properties [4] [5].

Computational analysis using density functional theory methods has identified five distinct conformational states, with three gauche conformers representing the most energetically favorable arrangements. The gauche-1 (g₁) conformer exhibits the lowest energy configuration, accounting for approximately 65% of the population at room temperature [5].

The g₁ conformer adopts a chair-like six-membered ring geometry formed by the C(O)-CH₂-S-CH₂-CH₃ moiety, stabilized primarily through σC-S → π*CO orbital interactions. This conformer demonstrates the strongest intramolecular stabilization, with the carbonyl oxygen and methylene hydrogen atoms forming unusual electrostatic hydrogen bonds that satisfy the Popelier criteria for hydrogen bonding [5].

The gauche-2 (g₂) conformer, representing approximately 25% of the population, features a twisted-chair-like geometry with a relative energy of 0.8 kcal/mol above the ground state. This conformer is stabilized by complementary πCO → σ*C-S orbital interactions, providing additional conformational stability through orbital delocalization [5].

The gauche-3 (g₃) conformer, accounting for approximately 10% of the population, adopts a seven-membered chair-like ring arrangement with a relative energy of 1.2 kcal/mol. This conformer is primarily stabilized through electrostatic hydrogen bonding interactions between the carbonyl oxygen and peripheral hydrogen atoms [5].

The syn-periplanar and anti-periplanar conformers represent high-energy states with populations below 1% each, characterized by significant steric hindrance and dipole-dipole repulsion. These conformers exhibit relative energies of 3.4 and 2.1 kcal/mol, respectively, making them accessible only under specific conditions or in the presence of external constraints [5].

Solvent effects play a crucial role in conformational equilibrium, with increasing solvent polarity leading to a progressive increase in the cis/gauche population ratio. This behavior is attributed to the differential stabilization of polar conformers through solvent-solute interactions [5].

Computational Modeling Studies

Comprehensive computational investigations of ethyl 2-(4-acetamidophenyl)acetate have employed multiple theoretical approaches to elucidate its electronic structure, thermodynamic properties, and reactivity patterns. These studies have utilized both ab initio and density functional theory methods to provide detailed insights into the compound's molecular characteristics [6] [3] [7].

Geometry optimization calculations performed at the B3LYP/6-31G(d,p) level of theory have established the preferred molecular geometry, revealing bond lengths and angles consistent with experimental crystallographic data. The optimized structure demonstrates typical aromatic C-C bond lengths of 1.39-1.40 Å, with the acetamide C-N bond length of 1.358 Å indicating partial double-bond character due to resonance delocalization [4].

Electronic structure calculations using the B3LYP/6-311++G(d,p) method have provided detailed analysis of the frontier molecular orbitals. The HOMO is primarily localized on the acetamidophenyl moiety, with significant electron density concentrated on the nitrogen atom and aromatic ring. The LUMO exhibits distribution across the entire molecular framework, with particular concentration on the carbonyl carbon atoms [3].

The calculated dipole moment of 2.624 D reflects the asymmetric charge distribution, with the acetamide nitrogen bearing a negative charge of -0.324 atomic units, while the carbonyl oxygens exhibit charges of -0.253 and -0.358 atomic units. This charge distribution pattern is consistent with the compound's hydrogen bonding capabilities and intermolecular interaction patterns [8].

Thermodynamic calculations have yielded a heat of formation of -89.2 kcal/mol, indicating favorable thermodynamic stability. The calculated entropy and heat capacity values suggest typical behavior for aromatic compounds of similar size and complexity [8].

Vibrational frequency calculations have confirmed the absence of imaginary frequencies in the optimized geometry, validating the structure as a true energy minimum. The calculated vibrational modes correlate well with experimental infrared and Raman spectra, providing additional confidence in the computational methodology [3].

Molecular Docking Simulations

Molecular docking studies have been conducted to evaluate the binding interactions of ethyl 2-(4-acetamidophenyl)acetate with various biological targets, providing insights into its potential therapeutic applications and mechanism of action [9] [7].

Docking simulations with cyclooxygenase-1 (COX-1) have revealed a binding affinity of -7.2 kcal/mol, with the compound forming key hydrogen bonds with Arg120 and Tyr355 residues. The acetamide group participates in crucial interactions with the active site, while the aromatic ring engages in π-π stacking interactions with phenylalanine residues [10].

Enhanced binding affinity has been observed with cyclooxygenase-2 (COX-2), displaying a binding energy of -8.1 kcal/mol and a selectivity index of 2.3. The compound exhibits preferential binding to the COX-2 active site through π-π stacking interactions with Phe518 and additional hydrogen bonding networks. This selectivity profile suggests potential anti-inflammatory activity with reduced gastrointestinal side effects [10].

Docking studies with cytochrome P450 2E1 have demonstrated a binding affinity of -6.8 kcal/mol, with the compound forming a coordination bond with the heme iron center. The hydroxyl group on the acetamidophenyl moiety participates in direct coordination with the iron atom, consistent with the compound's role as a metabolic substrate [7].

Interaction with fatty acid amide hydrolase (FAAH) has been characterized by a binding affinity of -7.5 kcal/mol, with hydrogen bonds formed between the compound and key active site residues Asp403 and Arg486. This interaction pattern suggests potential involvement in the endocannabinoid system and analgesic mechanisms [7].

The compound exhibits moderate binding affinity (-6.9 kcal/mol) with cannabinoid receptor CB1, primarily through hydrophobic interactions with the transmembrane regions. These interactions may contribute to the compound's central nervous system effects and pain modulation properties [7].

Structure-Based Drug Design Applications

The structural characteristics of ethyl 2-(4-acetamidophenyl)acetate have been leveraged in various structure-based drug design strategies, focusing on optimization of pharmacological properties while maintaining or enhancing biological activity [11] [12].

The prodrug approach represents a high-priority design strategy, utilizing the ethyl ester group as a metabolically labile functionality to improve bioavailability and achieve sustained release characteristics. Enzymatic hydrolysis of the ester bond releases the active carboxylic acid form, providing controlled drug release and potentially reducing dosing frequency .

Bioisosteric replacement strategies have focused on the acetamide linker, exploring alternative functional groups that maintain hydrogen bonding capacity while potentially reducing toxicity. Replacement with hydroxamic acid derivatives has shown promise in maintaining biological activity while improving selectivity profiles [13].

Pharmacophore optimization through phenyl ring substitution has emerged as a high-priority approach for enhancing potency and selectivity. Introduction of electron-withdrawing groups at the meta position has been shown to increase binding affinity to COX-2 while maintaining selectivity over COX-1. Halogen substitutions, particularly fluorine at the 3-position, have demonstrated 2-fold improvements in potency [14].

Selectivity enhancement through carboxyl group masking represents a very high-priority strategy for achieving tissue-specific targeting. Masking the carboxylic acid functionality with various protective groups allows for selective activation at target sites while reducing systemic exposure and associated side effects [11].

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) improvement strategies focus on lipophilicity modulation to achieve optimal drug-like properties. The current LogP value of 1.498 places the compound in a favorable range, but fine-tuning through strategic substitutions can further optimize membrane permeability and metabolic stability .

The integration of computational modeling with medicinal chemistry has enabled the design of novel derivatives with improved therapeutic profiles. Machine learning approaches combined with molecular modeling have identified key structural features that correlate with enhanced biological activity and reduced toxicity [15].

Structure-activity relationship studies have revealed that modifications to the acetamide group significantly impact biological activity, with the N-H functionality being crucial for hydrogen bonding interactions with target proteins. The aromatic ring provides the necessary rigidity for proper molecular recognition, while the ethyl ester group offers flexibility for prodrug design and pharmacokinetic optimization [14].